molecular formula C18H21ClN4O4S2 B4119135 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-(4-sulfamoylphenyl)hydrazinecarbothioamide

2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-(4-sulfamoylphenyl)hydrazinecarbothioamide

Cat. No.: B4119135
M. Wt: 457.0 g/mol
InChI Key: NJNLXAYZYICPSP-UHFFFAOYSA-N
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Description

2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-(4-sulfamoylphenyl)hydrazinecarbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of functional groups, including an aminosulfonyl group, a chlorinated phenoxy group, and a hydrazinecarbothioamide moiety, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

1-[2-(4-chloro-3,5-dimethylphenoxy)propanoylamino]-3-(4-sulfamoylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O4S2/c1-10-8-14(9-11(2)16(10)19)27-12(3)17(24)22-23-18(28)21-13-4-6-15(7-5-13)29(20,25)26/h4-9,12H,1-3H3,(H,22,24)(H2,20,25,26)(H2,21,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNLXAYZYICPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-(4-sulfamoylphenyl)hydrazinecarbothioamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Aminosulfonyl Intermediate: The synthesis begins with the reaction of 4-aminobenzenesulfonamide with an appropriate acylating agent to form the aminosulfonyl intermediate.

    Introduction of the Chlorinated Phenoxy Group: The intermediate is then reacted with 4-chloro-3,5-dimethylphenol in the presence of a suitable coupling reagent to introduce the chlorinated phenoxy group.

    Formation of the Hydrazinecarbothioamide Moiety: The final step involves the reaction of the intermediate with hydrazinecarbothioamide under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-(4-sulfamoylphenyl)hydrazinecarbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-(4-sulfamoylphenyl)hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is investigated for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-(4-sulfamoylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.

Comparison with Similar Compounds

2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-(4-sulfamoylphenyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:

    N-[4-(aminosulfonyl)phenyl]-2-methylpropanamide: This compound shares the aminosulfonyl group but lacks the chlorinated phenoxy and hydrazinecarbothioamide moieties, resulting in different chemical properties and reactivity.

    N-[4-(aminosulfonyl)phenyl]-5-oxo-2-pyrrolidinecarboxamide: This compound contains a pyrrolidine ring instead of the chlorinated phenoxy group, leading to distinct biological activities.

    N-[4-(aminosulfonyl)phenyl]nicotinamide: The presence of a nicotinamide group in this compound imparts different pharmacological properties compared to the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-(4-sulfamoylphenyl)hydrazinecarbothioamide
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2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-(4-sulfamoylphenyl)hydrazinecarbothioamide

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